N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide
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Overview
Description
N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoyl chloride with 1-methyl-1H-tetrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen acts as a nucleophile.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, zinc chloride, isopropanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 2-Aminobenzamide.
Substitution: Various substituted tetrazole derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its tetrazole moiety.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane: Similar tetrazole derivative with different substituents.
1-Methyl-1H-tetrazole-5-thiol: Another tetrazole compound with a thiol group.
N,N-Dimethyl-1-(1-methyl-1H-tetrazol-5-yl)methanamine: Tetrazole derivative with a dimethylamino group.
Uniqueness
N-(1-Methyl-1H-tetrazol-5-yl)-2-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a tetrazole ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
638147-41-8 |
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Molecular Formula |
C9H8N6O3 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
N-(1-methyltetrazol-5-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C9H8N6O3/c1-14-9(11-12-13-14)10-8(16)6-4-2-3-5-7(6)15(17)18/h2-5H,1H3,(H,10,11,13,16) |
InChI Key |
XTYVSWJCMFJFQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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